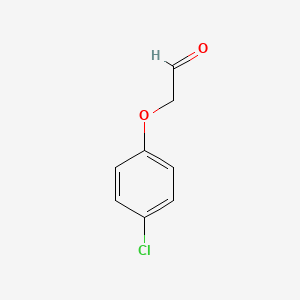

2-(4-Chlorophenoxy)acetaldehyde

Description

Contextualization within Phenoxy Acetaldehyde (B116499) Chemistry

2-(4-Chlorophenoxy)acetaldehyde belongs to the broader class of phenoxy acetaldehydes. chemicalbull.comnih.gov These compounds are characterized by a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an acetaldehyde moiety. The general structure of phenoxy acetaldehyde provides a foundation for a wide range of chemical modifications. The reactivity of the aldehyde group allows for various transformations, including oxidations to form carboxylic acids and reductions to form alcohols.

The presence of the phenoxy ring also influences the compound's properties and reactivity. The aromatic ring can participate in substitution reactions, and its electronic nature can be modified by the presence of substituents. In the case of this compound, the chlorine atom at the para position of the phenyl ring exerts an electron-withdrawing effect, which can impact the reactivity of the entire molecule.

Significance as a Precursor in Complex Molecule Construction

The true value of this compound lies in its utility as a precursor for constructing more intricate molecular architectures. free.frmdpi.com The aldehyde functional group is a gateway to a multitude of chemical reactions, making it a key component in multi-step synthetic pathways.

For instance, aldehydes can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net This reactivity is fundamental in the synthesis of diverse heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Research has demonstrated the use of similar aldehyde structures in the preparation of complex fused-ring systems like pyranopyridopyrimidines. researchgate.net

Furthermore, the aldehyde can be a handle for introducing other functional groups or for extending the carbon skeleton of a molecule. Its conversion to an alcohol, for example, opens up avenues for ether and ester formation. The chlorophenoxy moiety, on the other hand, can be a key structural element in the target molecule or can be further modified through aromatic substitution reactions.

Historical Development of Synthetic Approaches to Chlorophenoxy Acetals and Aldehydes

The synthesis of phenoxy acetaldehydes and their corresponding acetals, which serve as protected forms of the aldehyde, has evolved over time. Early methods for producing aldehydes often involved the oxidation of primary alcohols. google.com For example, a patented process describes the vapor-phase oxidation of phenoxyethanol (B1677644) over a silver metal catalyst to produce phenoxyacetaldehyde (B1585835). google.com

The synthesis of the acetal (B89532) derivatives is also a significant aspect of this chemical space. Acetals are valuable as protecting groups for aldehydes, which can be sensitive to certain reaction conditions. semanticscholar.orgmasterorganicchemistry.com Traditional methods for acetal formation typically involve the reaction of an aldehyde with an alcohol under acidic conditions. masterorganicchemistry.com However, to address the sensitivity of some molecules to acid, alternative methods for acetal synthesis under basic or neutral conditions have been developed. semanticscholar.orgrsc.org

A common strategy for preparing chlorophenoxy acetaldehydes involves a two-step process. First, an etherification reaction is carried out between a chlorophenol and a suitable two-carbon synthon, often a haloacetaldehyde acetal. This is followed by the hydrolysis of the acetal to liberate the free aldehyde. For instance, phenoxyacetaldehyde can be prepared from phenol (B47542) and monochloroacetaldehyde dimethyl acetal in the presence of a weak aqueous alkali, followed by hydrolysis of the resulting acetal. chemicalbook.com This general approach can be adapted for the synthesis of this compound by starting with 4-chlorophenol (B41353).

The development of more efficient and environmentally friendly synthetic methods continues to be an area of active research. This includes the use of novel catalysts and reaction conditions to improve yields and minimize waste. semanticscholar.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 43018-72-0 | sigmaaldrich.comenaminestore.com |

| Molecular Formula | C8H7ClO2 | sigmaaldrich.combldpharm.com |

| Molecular Weight | 170.59 g/mol | enaminestore.combldpharm.com |

| IUPAC Name | (4-chlorophenoxy)acetaldehyde | sigmaaldrich.com |

| Purity | 95% | enaminestore.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDNWOUCHKCGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 4 Chlorophenoxy Acetaldehyde

Direct Synthesis Strategies

Oxidation Pathways from Corresponding Alcohols and Related Precursors

A primary and well-established method for the synthesis of 2-(4-Chlorophenoxy)acetaldehyde is the oxidation of its corresponding alcohol, 2-(4-chlorophenoxy)ethanol (B157507). nih.gov This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the carboxylic acid, 2-(4-chlorophenoxy)acetic acid.

Achieving selective oxidation of the primary alcohol to the aldehyde is a critical challenge. Various reagents and techniques have been developed to ensure high chemoselectivity. One effective method involves the use of trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). researchgate.net This system allows for the rapid oxidation of primary alcohols, including benzylic and aliphatic types, to their corresponding aldehydes at room temperature without significant formation of the carboxylic acid byproduct. researchgate.net The mild conditions of this reaction make it highly chemoselective. researchgate.net

Enzymatic methods also offer high selectivity. Alcohol dehydrogenases (ADHs) and oxidases are capable of selectively oxidizing primary alcohols to aldehydes. mdpi.com The catalytic mechanism of these enzymes involves a hydride abstraction step, which inherently prevents over-oxidation to the carboxylic acid when using isolated enzymes. mdpi.com

Catalytic systems are central to developing green and efficient oxidation processes. amazonaws.com The use of catalysts minimizes waste and allows for milder reaction conditions.

TEMPO-based Catalysts: TEMPO and its derivatives are highly effective catalysts for the selective oxidation of primary alcohols. helsinki.fid-nb.info These systems can be paired with a co-oxidant, such as sodium hypochlorite, to facilitate the reaction. d-nb.info While traditionally carried out in a biphasic system of water and dichloromethane, research has explored alternative solvents like ethyl acetate (B1210297) and methyl-tert-butyl ether to improve the environmental profile of the process. d-nb.info

| Catalyst System | Co-oxidant/Additive | Solvent | Key Features |

| TEMPO | Trichloroisocyanuric acid | Dichloromethane | High chemoselectivity at room temperature. researchgate.net |

| TEMPO | Sodium hypochlorite | Water/Dichloromethane | "Classical" method, though solvent choice is a limitation. d-nb.info |

| Cu(I)/TEMPO | N,N-donor ligands | Benign solvents | Fast and selective for primary alcohols. helsinki.fi |

| Fe/nitroxide | - | Mild conditions | Allows for selective oxidation to either aldehydes or carboxylic acids. helsinki.fi |

| Mn/nitroxide | - | Simple setup | Highly practical for selective oxidation of primary and secondary alcohols. helsinki.fi |

Metal-based Catalysts: Transition metal-based catalysts, such as those involving palladium, copper, iron, and manganese, are also widely used. amazonaws.comhelsinki.fi A combination of Pd(OAc)2, pyridine, and molecular sieves (MS3A) in toluene (B28343) has been shown to effectively catalyze the aerobic oxidation of various alcohols to aldehydes and ketones in high yields. acs.org Copper(I)/TEMPO catalyst systems are noted for their high practicality and chemoselectivity in the aerobic oxidation of primary alcohols. helsinki.fi Furthermore, catalyst systems combining nitroxyl (B88944) radicals with iron or manganese co-catalysts provide highly selective methods for oxidizing primary alcohols to aldehydes under mild conditions. helsinki.fi

Approaches from Halogenated Acetals and Ethers

An alternative route to this compound involves the use of halogenated acetals and ethers as starting materials. For instance, the S-alkylation of a thiol with a halogenated acetal (B89532), followed by deprotection, has been demonstrated as a viable two-step synthesis for acetaldehyde (B116499) derivatives. researchgate.net This suggests a similar pathway could be employed starting from 4-chlorophenol (B41353) and a suitable halogenated acetaldehyde acetal. The synthesis of chloroacetaldehyde (B151913) acetals from aqueous chloroacetaldehyde solutions using azeotropic removal of water with a halogenated solvent is an industrially relevant process. google.com The subsequent hydrolysis of the acetal under acidic conditions would yield the desired aldehyde. organic-chemistry.org

Novel Synthetic Pathways to the Acetaldehyde Moiety

Research into novel synthetic methods continues to provide new avenues for the creation of acetaldehyde derivatives. One such approach involves the multi-component, one-pot reaction of an aldehyde, hydroxylamine (B1172632), and sodium azide, catalyzed by Cu-MCM-41 nanoparticles, to synthesize 5-substituted 1H-tetrazole derivatives, showcasing the versatility of aldehyde precursors in complex syntheses. rsc.org While not a direct synthesis of this compound itself, such innovative reactions highlight the potential for developing new, efficient pathways to aldehyde-containing molecules.

Multi-Step Synthesis Sequences Involving the 2-(4-Chlorophenoxy) Moiety

In cases where direct synthesis is not feasible or efficient, multi-step sequences provide a robust alternative. These routes typically begin with the formation of the 2-(4-chlorophenoxy) moiety, followed by a series of transformations to introduce the acetaldehyde functionality.

A common starting point for such sequences is the reaction of 4-chlorophenol with a suitable two-carbon synthon. For example, the reaction of 4-chlorophenol with ethyl chloroacetate (B1199739) can form the corresponding ester, which can then be further modified. uomphysics.net A multi-step synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide started from 2-(4-chlorophenoxy)acetic acid, which itself can be derived from 2-(4-chlorophenoxy)ethanol via oxidation. uomphysics.netbohrium.com This indicates that the 2-(4-chlorophenoxy)acetic acid can be a key intermediate, which could potentially be reduced back to the aldehyde under controlled conditions.

Another example involves the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene from 4-chlorophenol and 3,4-dichloronitrobenzene (B32671), which is then converted to the corresponding aniline. nih.gov This demonstrates the construction of a more complex chlorophenoxy-containing scaffold, which could then undergo further reactions to introduce the desired acetaldehyde group.

Formation of the Phenoxy Ether Linkage

The crucial step in building the backbone of this compound is the creation of the ether bond between the 4-chlorophenol moiety and a two-carbon chain. This is predominantly achieved through variants of the Williamson ether synthesis and aromatic substitution reactions.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a cornerstone in the preparation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing the precursor to this compound, this involves the reaction of 4-chlorophenate with a suitable two-carbon electrophile.

The general reaction involves deprotonating 4-chlorophenol with a base to form the more nucleophilic 4-chlorophenoxide ion, which then attacks an ethyl halide via an SN2 mechanism. wikipedia.org

Reaction Conditions: Typical laboratory-scale Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. chemistrysteps.com Common bases used to generate the phenoxide include potassium carbonate and sodium hydroxide (B78521). wikipedia.orgecu.edu For industrial applications, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. wikipedia.orgijirset.com Tetrabutylammonium bromide or 18-crown-6 (B118740) are examples of phase-transfer catalysts that can increase the solubility of the alkoxide. wikipedia.org

Solvent Selection: The choice of solvent is critical to the success of the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are frequently used as they can accelerate the reaction rate by not solvating the nucleophile as strongly as protic solvents. wikipedia.orgchemistrysteps.com

A practical example involves the reaction of a substituted phenol (B47542) with 2-chloroethanol (B45725) in the presence of potassium carbonate in DMF. Heating the mixture to 70-110 °C typically affords the desired ether product. ecu.edu The reaction of 4-chlorophenol with a haloacetaldehyde equivalent, such as a protected bromoacetaldehyde, would follow a similar principle.

| Parameter | Condition | Reference |

| Reaction Type | SN2 | wikipedia.org |

| Reactants | 4-Chlorophenoxide, Primary alkyl halide | wikipedia.org |

| Base | Potassium carbonate, Sodium hydroxide | wikipedia.orgecu.edu |

| Catalyst (optional) | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | wikipedia.orgijirset.com |

| Solvent | Acetonitrile, DMF | wikipedia.orgchemistrysteps.com |

| Temperature | 50-100 °C | chemistrysteps.com |

| Reaction Time | 1-8 hours | chemistrysteps.com |

Aromatic Substitution Reactions

While the Williamson ether synthesis is the most direct route to the phenoxy ether linkage in this case, nucleophilic aromatic substitution (SNAr) can also be considered. This reaction typically requires an activated aromatic ring, often with electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In a relevant synthesis, 3,4-dichloronitrobenzene reacts with 4-chlorophenol in the presence of potassium hydroxide and a copper catalyst at elevated temperatures (110-120 °C) to form a diaryl ether. nih.gov However, for the synthesis of this compound, this method is less direct as it would require starting with a different set of precursors.

Introduction of the Acetaldehyde Functional Group

Once the (4-chlorophenoxy) moiety is established, the next critical step is the introduction of the acetaldehyde functional group. This can be accomplished through several synthetic pathways, including direct formylation or the generation from a precursor functional group.

Formylation Reactions

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. Several classical methods exist, though their applicability to 4-chlorophenoxybenzene to achieve the desired 2-substituted product needs careful consideration of regioselectivity.

Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like DMF) and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which acts as the electrophile. wikipedia.orgchemistrysteps.com It is most effective for electron-rich aromatic compounds, such as phenols and anilines. wikipedia.org

Reimer-Tiemann Reaction: This method uses chloroform (B151607) and a strong base to generate dichlorocarbene, which then reacts with a phenoxide to form an ortho-formylated phenol. wikipedia.orgnrochemistry.commychemblog.com The reaction is typically performed in a biphasic system and requires heating. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. wikipedia.orgsynarchive.com It is also most effective for electron-rich phenols and generally gives ortho-formylation. wikipedia.org

For 4-chlorophenoxybenzene, which is an ether, the reactivity in these electrophilic aromatic substitution reactions would be influenced by the activating nature of the ether group, which directs ortho and para substitution.

Aldehyde Generation from Derivatives

A more common and often more controllable approach is to introduce a precursor functional group which can then be converted to the aldehyde.

From Alcohols: A direct and efficient route involves the oxidation of the corresponding alcohol, 2-(4-chlorophenoxy)ethanol. A study has shown that the oxidative cleavage of chlorphenesin, a related 1,2-diol, using a manganese catalyst can lead to the formation of this compound. rsc.org The intermediate acetal formed was unstable on a silica (B1680970) gel column and decomposed to yield the desired aldehyde in 71% yield. rsc.org The oxidation of primary alcohols to aldehydes can be achieved using a variety of reagents, with milder, selective oxidizing agents being preferred to avoid over-oxidation to the carboxylic acid. google.com

From Nitriles: The synthesis can proceed through the nitrile intermediate, 2-(4-chlorophenoxy)acetonitrile. This nitrile can be synthesized from 4-chlorophenol and chloroacetonitrile. The subsequent reduction of the nitrile to the aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H).

From Carboxylic Acids and their Derivatives: Another pathway involves the reduction of 2-(4-chlorophenoxy)acetic acid or its more reactive derivatives, such as the corresponding acyl chloride. The direct reduction of carboxylic acids to aldehydes is challenging, but the conversion of the carboxylic acid to an acyl chloride followed by reduction using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride is a viable method.

| Precursor Functional Group | Reaction | Reagents | Reference |

| Alcohol (2-(4-chlorophenoxy)ethanol) | Oxidation | Mn catalyst, or other mild oxidizing agents | rsc.org |

| Nitrile (2-(4-chlorophenoxy)acetonitrile) | Reduction | Diisobutylaluminium hydride (DIBAL-H) | - |

| Carboxylic Acid Derivative (2-(4-chlorophenoxy)acetyl chloride) | Reduction | Lithium tri-tert-butoxyaluminum hydride |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. liv.ac.uk In the synthesis of this compound, several aspects can be optimized to align with these principles.

Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. The direct oxidation of 2-(4-chlorophenoxy)ethanol to the aldehyde is an example of a reaction with high atom economy.

Use of Safer Solvents and Reagents: The Williamson ether synthesis often uses polar aprotic solvents like DMF, which have associated health and environmental concerns. The use of phase-transfer catalysis can enable the use of water as a solvent, which is a much greener alternative. ijirset.com Furthermore, developing catalytic oxidation methods that use molecular oxygen or hydrogen peroxide as the oxidant, instead of stoichiometric heavy metal oxidants, is a key goal of green chemistry. mdpi.com

Energy Efficiency: Employing catalysts allows for reactions to proceed under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption. chemistrysteps.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input. synarchive.com

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. Phase-transfer catalysts in ether synthesis and transition metal catalysts in oxidation reactions are examples of this principle in action. wikipedia.orgrsc.org A study on the synthesis of aromatic aldehydes from biomass utilized a catalytic fractionation–ozonolysis strategy, highlighting a green approach to aldehyde production. wikipedia.org

By carefully selecting the synthetic route and reaction conditions, the production of this compound can be made more efficient and environmentally benign.

Solvent-Free Reactions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. Solvent-free reactions not only reduce environmental impact but can also lead to shorter reaction times, simplified workups, and improved energy efficiency. d-nb.info Various techniques have been developed to facilitate reactions in the absence of traditional solvents, including the use of grinding, ball milling, and infrared irradiation. d-nb.infoscirp.orgrsc.org

One promising approach for the synthesis of related aryl aldehydes and their derivatives under solvent-free conditions is through infrared irradiation-assisted reactions. scirp.orgscirp.org This method has been successfully employed for the synthesis of various carboxylic acids and amides, demonstrating the potential for high yields and clean reaction profiles. scirp.orgscirp.org For instance, the Knoevenagel condensation of an aldehyde with malonic acid can be carried out under infrared irradiation without a solvent, suggesting a potential pathway for derivatives of this compound. scirp.orgscirp.org

Another powerful solvent-free technique is mechanochemistry, often performed using a ball mill. rsc.org This method utilizes mechanical energy to initiate and sustain chemical reactions. It has been effectively used for the synthesis of a variety of pharmaceutically important molecules, offering a unique reaction environment that can lead to strategies not feasible in solution-based chemistry. rsc.org The O-alkylation of phenols, a key step in the synthesis of this compound, has been achieved under solvent-free conditions by grinding the reactants with a solid base like potassium carbonate and an organic base catalyst. researchgate.net

Table 1: Comparison of Solvent-Free Synthetic Techniques

| Technique | Principle | Potential Application for this compound Synthesis | Advantages |

| Infrared Irradiation | Uses infrared energy to directly heat reactants. d-nb.infoscirp.org | Synthesis via condensation or coupling reactions. d-nb.infoscirp.org | Reduced reaction times, energy efficiency, clean product formation. d-nb.infoscirp.org |

| Ball Milling | Uses mechanical force to induce reactions between solid reactants. rsc.org | O-alkylation of 4-chlorophenol with a suitable two-carbon synthon. rsc.orgresearchgate.net | Elimination of bulk solvents, access to unique reaction pathways. rsc.org |

| Solid-Phase Grinding | Manual or mechanical grinding of solid reactants to promote reaction. researchgate.net | O-alkylation of 4-chlorophenol. researchgate.net | Simplicity, low cost, room temperature conditions. researchgate.net |

These solvent-free methods present viable and sustainable alternatives to traditional synthesis routes for this compound and its precursors, aligning with the principles of green chemistry by minimizing waste and environmental impact.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is paramount for creating sustainable synthetic routes. Catalysts can lower the activation energy of a reaction, increase selectivity, and reduce the need for harsh reaction conditions. For the synthesis of this compound, catalyst development focuses on two main aspects: enhancing the efficiency of existing reactions and enabling new, more atom-economical pathways.

One area of active research is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and production costs. For example, ZnO has been demonstrated as a reusable catalyst for the solvent-free synthesis of propargylic alcohols through the direct addition of alkynes to aldehydes. scispace.com While not directly applied to this compound, this demonstrates the potential of metal oxides as robust, environmentally friendly catalysts for aldehyde chemistry.

Brønsted acids have also emerged as effective organocatalysts for a variety of transformations. nih.gov Their use avoids the toxicity and cost associated with many metal-based catalysts. A Brønsted acid-catalyzed C-H amination of arenes has been developed, showcasing the potential for organocatalysis in forming new bonds to aromatic rings under mild conditions. nih.gov This principle could be extended to the C-O bond formation required for the synthesis of this compound.

Furthermore, advancements in palladium-catalyzed cross-coupling reactions continue to offer new possibilities. While traditionally used for C-C and C-N bond formation, innovative palladium catalyst systems are being developed for a wider range of transformations, including the synthesis of complex aromatic compounds. rsc.org The development of highly active and stable palladium catalysts could enable more direct and efficient routes to this compound from readily available starting materials.

Table 2: Catalyst Systems for Sustainable Synthesis

| Catalyst Type | Example | Potential Application in Synthesis | Key Advantages |

| Heterogeneous Catalysts | Zinc Oxide (ZnO) scispace.com | Aldehyde functionalization or synthesis. | Reusability, ease of separation, often low toxicity. scispace.com |

| Organocatalysts | Brønsted Acids nih.gov | C-O bond formation between 4-chlorophenol and a C2-synthon. | Metal-free, operational simplicity, good functional group tolerance. nih.gov |

| Transition Metal Catalysts | Palladium Complexes rsc.org | Cross-coupling reactions to form the ether linkage. | High efficiency, broad substrate scope, well-established reactivity. rsc.org |

The ongoing innovation in catalyst design holds the key to unlocking more sustainable and economically viable methods for the production of this compound, moving away from stoichiometric reagents and energy-intensive processes.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 4 Chlorophenoxy Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework. bhu.ac.in

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. The spectrum of 2-(4-Chlorophenoxy)acetaldehyde is expected to show distinct signals for the aldehydic, methylene (B1212753), and aromatic protons.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. dlsu.edu.phyoutube.com This splitting pattern arises from coupling with the adjacent methylene protons.

The two protons of the methylene group (-O-CH₂-) are adjacent to both an ether oxygen and the aldehyde group. Their signal is anticipated to appear as a doublet, with a chemical shift influenced by these neighboring functional groups. The electron-withdrawing oxygen atom shifts this signal downfield.

The aromatic protons on the 4-chlorophenoxy group exhibit a characteristic splitting pattern. Due to the para-substitution, the aromatic ring has a plane of symmetry, resulting in two chemically distinct types of protons. libretexts.org These typically appear as two doublets in the aromatic region (δ 6.8–7.5 ppm), characteristic of an AA'BB' system.

Table 1: Predicted ¹H NMR Data for this compound This table is based on established chemical shift principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde H | 9.7 - 9.8 | Triplet (t) | 1H | ~1-2 |

| Methylene CH₂ | 4.6 - 4.8 | Doublet (d) | 2H | ~1-2 |

| Aromatic H (ortho to -O) | 6.9 - 7.1 | Doublet (d) | 2H | ~8-9 |

| Aromatic H (ortho to -Cl) | 7.2 - 7.4 | Doublet (d) | 2H | ~8-9 |

Carbon-13 (¹³C) NMR Correlation Studies

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Given the molecular formula C₈H₇ClO₂, this compound has eight carbon atoms. Due to symmetry in the aromatic ring, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde is the most deshielded, typically appearing far downfield (190–200 ppm). oregonstate.edulibretexts.org The methylene carbon, bonded to oxygen, will resonate in the range of 60–80 ppm. The aromatic carbons show four distinct signals: one for the carbon bearing the ether linkage, one for the carbon bonded to chlorine, and two for the remaining CH carbons, with their chemical shifts influenced by the electronic effects of the substituents. oregonstate.edulibretexts.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound This table is based on established chemical shift principles and data from analogous structures. libretexts.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 195 - 205 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 128 - 132 |

| Aromatic CH (ortho to -Cl) | 130 - 135 |

| Aromatic CH (ortho to -O) | 115 - 120 |

| Methylene O-CH₂ | 70 - 75 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, confirming the assignments made in 1D spectra. ipb.ptlibretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak would be expected between the aldehydic proton signal and the methylene proton signal, confirming their three-bond (³J) coupling and spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. arxiv.org It would show correlations between the methylene protons and the methylene carbon, as well as between the aromatic protons and their respective aromatic carbons, allowing for unambiguous assignment of the CH groups. dlsu.edu.ph

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular structure. Key expected correlations for this compound include:

A correlation from the methylene protons to the aldehydic carbonyl carbon.

Correlations from the methylene protons to the aromatic carbon bearing the ether oxygen (C-O).

Correlations from the aromatic protons ortho to the ether linkage to the methylene carbon.

Table 3: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Correlation | Structural Information Confirmed |

| COSY | ¹H / ¹H | Aldehyde H ↔ Methylene CH₂ | Proximity of aldehyde and methylene groups |

| HSQC | ¹H / ¹³C | Methylene CH₂ ↔ Methylene C | Direct C-H bond of the methylene group |

| HSQC | ¹H / ¹³C | Aromatic H's ↔ Aromatic C's | Direct C-H bonds of the aromatic ring |

| HMBC | ¹H / ¹³C | Methylene CH₂ → Aldehyde C=O | Connectivity of methylene to carbonyl |

| HMBC | ¹H / ¹³C | Methylene CH₂ → Aromatic C-O | Connectivity of ether oxygen to aromatic ring |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition from its molecular ion peak. nih.gov For this compound (C₈H₇ClO₂), HRMS would confirm this formula by matching the measured mass to the calculated theoretical mass. The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart, further corroborating the presence of one chlorine atom.

Table 4: Theoretical Exact Masses for this compound Molecular Ions

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ (³⁵Cl) | C₈H₇³⁵ClO₂ | 170.0135 |

| [M+2]⁺ (³⁷Cl) | C₈H₇³⁷ClO₂ | 172.0105 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion and inducing its fragmentation to produce product ions. wikipedia.orgnationalmaglab.org This process, often using collision-induced dissociation (CID), provides valuable structural information by revealing the molecule's fragmentation pathways. wikipedia.org

For this compound, the molecular ion (m/z 170 for the ³⁵Cl isotope) would be selected in the first mass analyzer. In the collision cell, it would fragment into smaller, stable ions that are then analyzed in the second mass analyzer. A plausible fragmentation pathway would involve characteristic losses related to its functional groups.

A primary fragmentation event would likely be the cleavage of the C-C bond between the methylene group and the carbonyl, leading to the loss of the formyl radical (•CHO) or neutral carbon monoxide (CO) and a hydrogen radical. Another significant fragmentation pathway is the cleavage of the ether bond.

Table 5: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 170 | 141 | CHO | [4-chlorophenoxymethyl ion]⁺ |

| 170 | 128 | CH₂CO | [4-chlorophenol ion]⁺• |

| 141 | 107 | Cl• | [phenoxymethyl ion]⁺ |

| 128 | 93 | Cl• | [phenol ion]⁺• |

This detailed fragmentation data, combined with NMR and HRMS results, allows for the complete and confident structural elucidation of this compound and its derivatives.

Computational Approaches to Predict Fragmentation Chemistry

The in-silico prediction of mass spectrometry fragmentation patterns is a crucial tool for the structural elucidation of novel compounds and the identification of known substances in complex mixtures. For this compound, computational methods can provide a theoretical fragmentation spectrum, offering insights into the molecule's stability and the gas-phase chemistry of its ions. These approaches generally fall into several categories: combinatorial fragmentation, quantum chemistry calculations, and machine learning models. nih.gov

Combinatorial fragmentation tools, such as MetFrag and MAGMa+, work by systematically breaking the molecule's bonds to generate a library of all possible fragments. nih.gov Heuristic rules, based on established principles of chemical reactivity, are then applied to score the likelihood of each fragmentation pathway. For this compound, this would involve cleavage at the ether linkage, alpha-cleavage adjacent to the aldehyde group, and fragmentation of the chlorophenyl ring.

Quantum chemistry-based methods, like QCMS² and ChemFrag, employ first-principles calculations to model the potential energy surface of the molecular ion. nih.gov This allows for a more rigorous prediction of bond dissociation energies and the transition states involved in fragmentation, leading to a more accurate, albeit computationally intensive, predicted spectrum.

Machine learning has emerged as a powerful and rapid method for fragmentation prediction. nih.gov Models like CFM-ID (Competitive Fragmentation Modeling-ID) and GRAFF-MS utilize large databases of experimental mass spectra to learn the complex rules governing fragmentation. nih.govnih.gov These models can predict the fragmentation of a novel molecule like this compound by identifying substructures and relating them to known fragmentation behaviors.

For this compound, key fragmentation pathways that would be investigated by these computational approaches include:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methylene carbon (Cα-Cβ bond) is susceptible to cleavage. Similarly, cleavage of the bond between the oxygen and the adjacent carbon of the ether linkage can occur. libretexts.orglibretexts.org

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on an alkyl chain, related hydrogen rearrangement mechanisms could be computationally explored. libretexts.org

Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the chlorophenoxy radical or cation and the acetaldehyde (B116499) moiety.

Aromatic Ring Fragmentation: Loss of chlorine or fragmentation of the benzene (B151609) ring itself can also be predicted.

The output of these computational tools is a predicted tandem mass spectrum (MS/MS) that can be compared against experimentally obtained data to confirm the structure of this compound and its derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Characteristic Absorption and Scattering Bands for Aldehyde and Ether Linkages

The vibrational spectrum of this compound is dominated by signatures from the substituted aromatic ring, the ether linkage, and the aldehyde functional group. By analyzing related chloro-substituted phenoxy acetic acids and other aldehydes, the characteristic bands can be assigned. nih.govmdpi.com Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to provide precise assignments of vibrational modes. nih.govnih.gov

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong in IR |

| Aldehyde | C-H Stretch (Fermi resonance doublet) | 2810 - 2830 and 2710 - 2730 | Medium in IR |

| Ether (Aryl-O-CH₂) | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong in IR |

| Ether (Aryl-O-CH₂) | C-O-C Symmetric Stretch | 1020 - 1075 | Medium in Raman |

| Aromatic Ring | C-Cl Stretch | 1085 - 1095 | Strong in IR |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong in IR & Raman |

| Methylene (-CH₂-) | CH₂ Scissoring | 1450 - 1475 | Medium in IR |

This table is generated based on typical frequency ranges for the specified functional groups and data from analogous compounds. nih.govmdpi.com

The strong carbonyl (C=O) stretching vibration is one of the most characteristic bands in the IR spectrum. The aldehyde C-H stretch typically appears as a distinctive pair of bands just below 3000 cm⁻¹. The asymmetric C-O-C stretch of the aryl ether linkage gives rise to a strong absorption band, while the C-Cl stretch on the aromatic ring is also a prominent feature. nih.gov

Conformational Analysis via Vibrational Signatures

The flexibility of the ether linkage and the aldehyde group in this compound allows for the existence of multiple rotational isomers (conformers). Vibrational spectroscopy, when combined with computational modeling, is a powerful tool for analyzing the conformational landscape of the molecule. rsc.org

The process involves calculating the optimized geometries and vibrational frequencies for all possible stable conformers using methods like DFT. The theoretical spectra of each conformer are then compared with the experimental FT-IR and FT-Raman spectra. rsc.org Often, the experimental spectrum is best represented by a Boltzmann-weighted average of the spectra of the individual conformers, allowing for the determination of their relative populations at a given temperature.

Discrepancies between the experimental spectrum and the spectrum of a single conformer, such as the appearance of shoulder peaks or extra bands, can indicate the presence of multiple conformers. For this compound, the key dihedral angles determining the conformation are around the C(aryl)-O, O-C(H₂), and C(H₂)-C(HO) bonds. The vibrational frequencies of modes involving these atoms, particularly the C-O-C stretches and CH₂ rocking/twisting modes, can be sensitive to conformational changes.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. scribd.com It provides unambiguous information on bond lengths, bond angles, and the connectivity of atoms within a molecule, as well as how molecules pack together to form a crystal.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To determine the solid-state structure of this compound or its derivatives, a suitable single crystal is required. uhu-ciqso.es This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. recx.no As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. This diffraction pattern is governed by Bragg's Law. scribd.com

The positions and intensities of the diffracted spots are collected by a detector. rsc.org This data is then processed computationally to solve the "phase problem" and generate an electron density map of the crystal's unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined and refined, yielding a detailed molecular structure. scribd.com The final output includes precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Illustrative Crystallographic Data for a Related Phenoxy Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.351 |

| b (Å) | 15.253 |

| c (Å) | 10.377 |

| β (°) | 97.58 |

| Volume (ų) | 1937.8 |

| Z (molecules/unit cell) | 4 |

This data is illustrative and based on a co-crystal structure of a related phenolic compound to demonstrate typical parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing

The data from single-crystal X-ray diffraction also reveals how molecules of this compound or its derivatives arrange themselves in the crystal lattice. This packing is dictated by a combination of intermolecular and intramolecular forces. researchgate.netnih.gov

Intramolecular Interactions: These are interactions within a single molecule. In this compound, the conformation observed in the crystal is stabilized by a specific set of torsion angles that minimize steric hindrance. Weak intramolecular interactions, such as C-H···O contacts between the aldehyde hydrogen and the ether oxygen, might also influence the preferred conformation. nih.gov

Intermolecular Interactions: These are the forces that hold adjacent molecules together in the crystal. For a molecule like this compound, several types of interactions are expected to be significant:

C-H···O Hydrogen Bonds: The aldehyde C-H group and the methylene C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms (either from the aldehyde or ether groups) of neighboring molecules.

Halogen Bonding: The chlorine atom on the phenyl ring can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms, such as oxygen, on adjacent molecules. Cl···O interactions are a common feature in the crystal packing of chloro-substituted aromatic compounds. researchgate.net

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, either in a face-to-face or offset arrangement, contributing to the stability of the crystal structure.

The interplay of these diverse interactions determines the final crystal architecture, influencing physical properties such as melting point, solubility, and stability. mpg.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules containing chromophores. In the case of this compound and its derivatives, the presence of the substituted benzene ring and the carbonyl group from the acetaldehyde moiety gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. These transitions, primarily of the n→π* and π→π* type, provide insights into the electronic environment of the molecule.

The absorption of UV or visible light by a molecule results in the promotion of an electron from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the key orbitals involved are the bonding (σ and π), non-bonding (n), and anti-bonding (σ* and π*) molecular orbitals. The most common transitions observed are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For this compound, two primary types of electronic transitions are expected:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically associated with the aromatic system of the chlorophenoxy group. These transitions are generally intense, with high molar absorptivity (ε) values. The presence of the chlorine substituent on the benzene ring can influence the position and intensity of these bands.

n→π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital of the C=O bond. These transitions are characteristically weak (low ε values) and appear at longer wavelengths compared to the π→π* transitions of the same chromophore.

While specific experimental UV-Vis data for this compound is not extensively documented in readily available literature, the expected absorption maxima can be inferred from data on analogous compounds. For instance, aldehydes such as acetaldehyde exhibit a weak n→π* transition in the region of 280-300 nm and a strong π→π* transition around 180-190 nm. The presence of the 4-chlorophenoxy group, a significant chromophore, will influence these transitions. The benzene ring itself shows a series of characteristic bands, and its substitution with a chloro and an oxyacetaldehyde group will cause shifts in the positions and changes in the intensities of these bands.

Research on related phenoxyacetic acids provides further context. For example, 4-chlorophenoxyacetic acid in aqueous solution has been reported to have an absorption maximum around 280 nm. uzh.ch This absorption is likely attributable to the π→π* transitions of the substituted benzene ring. It is expected that this compound would exhibit similar absorptions originating from the chlorophenoxy moiety, in addition to the characteristic n→π* transition of the aldehyde group.

The electronic spectrum of a molecule can be influenced by the solvent in which it is dissolved. Polar solvents can lead to shifts in the absorption maxima (solvatochromism). For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift) to shorter wavelengths. Conversely, π→π* transitions often exhibit a bathochromic shift (red shift) to longer wavelengths in more polar solvents.

Detailed research findings on the UV-Vis spectra of various derivatives of phenoxy compounds are summarized in the table below, providing a comparative basis for understanding the electronic structure of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type (Tentative Assignment) |

| Phenoxyacetic acid | pH 7.2 Phosphate (B84403) Buffer | 270 | Not specified | π→π* (Aromatic) |

| 4-Chlorophenoxyacetic acid | Aqueous | 280 | Not specified | π→π* (Aromatic) |

| p-Hydroxyphenoxyacetic acid | pH 7.2 Phosphate Buffer | 286-288 | Not specified | π→π* (Aromatic) |

| (4-Chloro-2-methylphenoxy) acetic acid | Not specified | 343.2, 320.09 | Not specified | n→σ |

| Acetaldehyde | Not specified | ~280-300 | Low | n→π (Carbonyl) |

| Acetaldehyde | Not specified | ~180-190 | High | π→π* (Carbonyl) |

This table is a compilation of data from various sources for comparative purposes. The transition assignments are tentative and based on general principles of electronic spectroscopy.

The study of the UV-Vis spectra of derivatives of this compound, such as Schiff bases or hydrazones, can also provide valuable information. The introduction of further conjugation through the formation of an imine (C=N) bond, for example, typically leads to a significant bathochromic shift of the absorption maxima, often into the visible region of the spectrum. This is due to the extension of the π-conjugated system, which lowers the energy gap between the HOMO and LUMO.

Computational and Theoretical Investigations of 2 4 Chlorophenoxy Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules with high accuracy. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these theoretical explorations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 2-(4-Chlorophenoxy)acetaldehyde, DFT is employed to determine its most stable three-dimensional arrangement, known as geometry optimization, and to map its electronic landscape.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C=O (aldehyde) Bond Length | ~1.21 Å |

| C-C-O Angle (phenoxy) | ~118° |

| O=C-H Angle (aldehyde) | ~124° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for the functional groups present in the molecule, based on computational studies of similar compounds.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. usp.br While computationally more demanding and generally less accurate than DFT for many applications due to its neglect of electron correlation, HF provides a valuable starting point for more advanced calculations (post-Hartree-Fock methods). ornl.govpku.edu.cn

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other chemical species. numberanalytics.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. ossila.com For this compound, computational analysis would likely show that the HOMO is primarily localized on the electron-rich regions of the molecule. researchgate.net This would include the oxygen atom of the phenoxy group and the phenyl ring, which are rich in π-electrons. The energy of the HOMO is a key indicator of the molecule's ionization potential; a higher HOMO energy suggests that the molecule is more easily oxidized.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons, thereby acting as an electrophile. ossila.com In this compound, the LUMO is expected to be centered on the aldehyde group, particularly the carbon atom of the carbonyl, which is electrophilic. researchgate.net The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for gauging a molecule's kinetic stability and chemical reactivity. researchgate.netvedantu.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. numberanalytics.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a more quantitative picture of the molecule's reactivity profile. For instance, a derivative of a similar compound, N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)-5-methyl-4-oxo-3-phenyl-N-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dihydropyrido[4,3-e] researchgate.netresearchgate.nettriazine-1(2H)-carboxamide, was found to have a HOMO-LUMO energy gap of 5.1356 eV as calculated by DFT at the B3LYP/6-311++G(d,p) level. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties and Reactivity Descriptors for a Related Chlorophenoxy Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5321 |

| LUMO Energy | -1.3965 |

| HOMO-LUMO Energy Gap (ΔE) | 5.1356 |

| Electronegativity (χ) | 3.9643 |

| Chemical Hardness (η) | 2.5678 |

| Global Electrophilicity Index (ω) | 3.0712 |

Source: Data for N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)-5-methyl-4-oxo-3-phenyl-N-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dihydropyrido[4,3-e] researchgate.netresearchgate.nettriazine-1(2H)-carboxamide. researchgate.net These values provide a reference for the expected range of properties for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential. wolfram.com

For this compound, the MEP map is expected to show the most negative potential (red region) concentrated around the oxygen atom of the aldehyde group due to the presence of lone pairs of electrons, making it a primary site for electrophilic interactions. A slightly less negative potential would be anticipated around the ether oxygen atom. The chlorine atom, despite its electronegativity, will also exhibit a region of negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic ring are expected to be in the positive potential region (blue), rendering them susceptible to nucleophilic attack.

In a related compound, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, a similar distribution of electrostatic potential was observed. uomphysics.net The MEP analysis of this molecule revealed that the carbonyl oxygen atom and the nitrogen atoms of the thiazole (B1198619) ring were the most electron-rich regions, indicating them as likely sites for electrophilic interaction. uomphysics.net This supports the predicted MEP distribution for this compound.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Aldehyde Oxygen | Highly Negative (Red) | Prone to electrophilic attack |

| Ether Oxygen | Negative (Yellow/Orange) | Potential site for electrophilic interaction |

| Chlorine Atom | Negative (Yellow/Orange) | Potential site for electrophilic interaction |

| Aldehyde Hydrogen | Positive (Blue) | Prone to nucleophilic attack |

| Aromatic Hydrogens | Positive (Blue) | Prone to nucleophilic attack |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on analogous compounds, such as 2-(4-fluorophenoxy)acetic acid and other chlorophenyl derivatives, provide valuable insights into the expected interactions. eurjchem.comiucr.org

For these related structures, the dominant intermolecular contacts are typically H···H interactions, which often comprise the largest portion of the Hirshfeld surface. eurjchem.com Other significant interactions include C-H···O, C-H···π, and halogen···hydrogen (Cl···H) contacts. In the crystal structure of 2-(4-fluorophenoxy)acetic acid, the molecule is stabilized by C-H···O and C-H···Cg (π) interactions. eurjchem.com A study on a 2-(4-chlorophenoxy) derivative also highlighted the importance of C-H···O hydrogen bonds in linking molecules into chains. uomphysics.net

Based on these analogous systems, the 2D fingerprint plot for this compound is predicted to show prominent spikes corresponding to H···H, O···H/H···O, and Cl···H/H···Cl contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (based on analogous compounds)

| Interaction Type | Predicted Contribution (%) | Significance in Crystal Packing |

| H···H | 40 - 65% | Major contribution, indicating close packing of hydrogen atoms. |

| O···H / H···O | 15 - 25% | Represents C-H···O hydrogen bonding, a key directional force. |

| Cl···H / H···Cl | 5 - 15% | Indicates the role of the chlorine atom in intermolecular contacts. |

| C···H / H···C | 5 - 15% | Reflects van der Waals and C-H···π interactions. |

Energy Frameworks Analysis for Crystal Packing Understanding

Energy frameworks analysis is a computational technique used to visualize and quantify the energetic contributions of intermolecular interactions to the stability of a crystal lattice. iucr.org This method calculates the electrostatic, dispersion, polarization, and repulsion energies between molecular pairs in the crystal, providing a deeper understanding of the packing topology. mdpi.com

The analysis typically generates graphical representations where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. This allows for a visual assessment of the strongest interaction pathways within the crystal. In the case of this compound, it is anticipated that the energy framework would illustrate a network of interactions dominated by dispersion forces, with electrostatic contributions playing a secondary but important role in directing the molecular arrangement, particularly through C-H···O and C-H···Cl interactions. A study on a related quinazolinone derivative showed that while dispersion energy was significant, electrostatic interactions also played a crucial role in the packing. iucr.org

Table 3: Predicted Interaction Energy Components from Energy Frameworks Analysis for this compound (Qualitative)

| Energy Component | Predicted Contribution | Role in Crystal Packing |

| Dispersion Energy | Dominant | Overall stabilization and close packing of molecules. |

| Electrostatic Energy | Significant | Directional influence, primarily through hydrogen bonding. |

| Polarization Energy | Minor | Contributes to the electrostatic interactions. |

| Repulsion Energy | Counteracts attractive forces | Defines the close-contact distances between molecules. |

Conformational Analysis through Computational Modeling

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are the C-O-C-C and O-C-C=O dihedral angles.

Computational modeling studies on related molecules, such as phenoxyacetaldehyde (B1585835) and its derivatives, have shown that the conformational preferences are governed by a balance of steric and electronic effects. acs.orgresearchgate.net For phenoxyacetaldehyde, the conformation is influenced by the orientation of the acetaldehyde (B116499) group relative to the phenoxy group. acs.org

Reactivity and Derivatization Chemistry of 2 4 Chlorophenoxy Acetaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of 2-(4-chlorophenoxy)acetaldehyde is electrophilic and therefore susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of its chemical utility, allowing for the formation of a diverse array of derivatives.

In the presence of alcohols, this compound can form hemiacetals and subsequently acetals. This reaction typically requires an acid catalyst to enhance the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol, acting as a nucleophile, attacks the carbonyl carbon, leading to a tetrahedral intermediate that, upon proton transfer, yields a hemiacetal. libretexts.orgbyjus.comyoutube.com The hemiacetal can then react with a second molecule of alcohol to form a stable acetal (B89532), with the concurrent elimination of a water molecule. libretexts.orgmasterorganicchemistry.combyjus.com The formation of acetals is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. libretexts.org

The general mechanism for acetal formation from an aldehyde is as follows:

Protonation of the carbonyl oxygen by an acid catalyst. libretexts.org

Nucleophilic attack by an alcohol molecule on the activated carbonyl carbon. libretexts.org

Deprotonation to form the hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group. libretexts.org

Elimination of a water molecule to form a resonance-stabilized carbocation.

Attack by a second alcohol molecule on the carbocation. libretexts.org

Deprotonation to yield the final acetal product. libretexts.org

Interactive Data Table: Hemiacetal and Acetal Formation

| Reactant | Reagent | Product Type | Key Conditions |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Hemiacetal | Acid Catalyst |

| Hemiacetal of this compound | Alcohol (e.g., Methanol, Ethanol) | Acetal | Acid Catalyst, Removal of Water |

Similar to other aldehydes, this compound reacts with primary amines, hydrazines, and hydroxylamine (B1172632) to form imines (Schiff bases), hydrazones, and oximes, respectively. bham.ac.ukmasterorganicchemistry.com These reactions are also typically catalyzed by acid and involve the initial nucleophilic addition of the nitrogen-containing compound to the carbonyl carbon, followed by the elimination of a water molecule. bham.ac.uk

Imines: Formed from the reaction with primary amines.

Hydrazones: Result from the reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). bham.ac.ukyoutube.com Hydrazones have historically been used for the characterization of aldehydes and ketones. bham.ac.uk

Oximes: Produced by the reaction with hydroxylamine. bham.ac.ukyoutube.com Oximes are notable for their ability to undergo the Beckmann rearrangement to form amides. bham.ac.uk

The general reactivity trend shows that aldehydes are more reactive than ketones in these condensation reactions, primarily due to reduced steric hindrance. nih.gov

Interactive Data Table: Formation of Imines, Hydrazones, and Oximes

| Reactant | Nucleophile | Product |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone |

| This compound | Hydroxylamine (H₂N-OH) | Oxime |

Oxidation Reactions

The aldehyde group of this compound is susceptible to oxidation, leading to the formation of carboxylic acids or their derivatives.

Oxidation of this compound yields 2-(4-chlorophenoxy)acetic acid. This transformation can be achieved using various oxidizing agents. For instance, in biological systems, the metabolism of related compounds can involve the oxidation of an acetaldehyde (B116499) group to a carboxylic acid. researchgate.net Chemical oxidizing agents like potassium permanganate (B83412) or chromium trioxide are also capable of effecting this transformation. 2-(4-Chlorophenoxy)acetic acid is a known compound, often studied in the context of its herbicidal properties and environmental degradation, where it can be a metabolite of other chlorophenoxy compounds. nih.govwho.intgoogle.com

The Baeyer-Villiger oxidation is a reaction that converts aldehydes or ketones to carboxylic acids or esters, respectively, using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). purechemistry.orgwikipedia.orglibretexts.org When applied to an aldehyde such as this compound, the reaction typically results in the formation of a carboxylic acid, in this case, 2-(4-chlorophenoxy)acetic acid. libretexts.org The mechanism involves the migration of a hydrogen atom. libretexts.org This reaction is a reliable method for the oxidation of aldehydes and is known for its high selectivity. organic-chemistry.orgsigmaaldrich.com

Interactive Data Table: Oxidation Reactions

| Reaction Type | Oxidizing Agent | Major Product |

| Standard Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | 2-(4-Chlorophenoxy)acetic Acid |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | 2-(4-Chlorophenoxy)acetic Acid |

Reduction Reactions

The carbonyl group of this compound can be reduced to a primary alcohol, 2-(4-chlorophenoxy)ethanol (B157507). This is a common transformation for aldehydes and can be accomplished using various reducing agents. smolecule.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrystudent.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrystudent.com The resulting alkoxide intermediate is then protonated to give the alcohol. chemistrystudent.com The synthesis of 2-(4-chlorophenoxy)ethanol has been reported through various methods, highlighting its importance as a chemical intermediate. rsc.orgthieme-connect.deontosight.ai

Interactive Data Table: Reduction Reaction

| Reactant | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Chlorophenoxy)ethanol |

Formation of 2-(4-Chlorophenoxy)ethanol

The reduction of the aldehyde functional group in this compound yields the corresponding primary alcohol, 2-(4-chlorophenoxy)ethanol. This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using metal hydride reducing agents.

Common reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in protic solvents like ethanol (B145695) or methanol, and is highly selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent, capable of reducing a wider range of functional groups, and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The general reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol.

The choice of reagent can be critical when other reducible functional groups are present in the molecule. For simple aldehyde reduction, the milder conditions offered by NaBH₄ are often preferred.

Table 1: Common Reagents for the Synthesis of 2-(4-Chlorophenoxy)ethanol

| Reagent | Solvent(s) | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Mild and selective for aldehydes/ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux (anhydrous) | Powerful reducing agent; reacts with protic solvents. |

Stereoselective Reductions

When a prochiral aldehyde, such as a derivative of this compound bearing a substituent at the α-carbon, is reduced, a new stereocenter is created. Controlling the stereochemical outcome of such reductions is crucial in the synthesis of chiral molecules. Stereoselective reductions can be achieved through various methods, including the use of chiral catalysts or enzymatic transformations.

Enzymatic reductions, particularly using baker's yeast (Saccharomyces cerevisiae) or other microorganisms, are well-established for the stereoselective reduction of carbonyl compounds. researchgate.net Research on related structures, such as ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, has demonstrated that bioreductions can produce specific stereoisomers of the corresponding hydroxy esters with high enantiomeric excess (ee) and diastereomeric excess (de). researchgate.net For instance, the reduction of ethyl 2-(4-chlorophenoxy)-3-oxobutanoate using different yeast strains like Kluyveromyces marxianus or Saccharomyces cerevisiae has been used to prepare distinct stereoisomers of the product alcohol. researchgate.net This suggests that a similar biocatalytic approach could be applied to α-substituted derivatives of this compound to afford chiral 2-(4-chlorophenoxy)ethanols.

Alternatively, reagent-based stereoselective reduction can be employed. Substrate-controlled diastereoselective reductions rely on the existing chirality within the molecule to direct the approach of the hydride reagent. bham.ac.uk Furthermore, methods using lithium in combination with hydrated transition metal salts, such as FeCl₂·4H₂O or CuCl₂·2H₂O, have been shown to be highly effective for the stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol diastereomer. nih.gov

Aldol (B89426) Condensation and Related Carbonyl Alpha-Substitution Reactions

The α-protons of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing it to form an enolate ion in the presence of a base. magritek.com This enolate is a potent carbon nucleophile and can participate in aldol condensation reactions, a powerful method for forming carbon-carbon bonds. wikipedia.org

The reaction can proceed as a "self-condensation," where two molecules of this compound react with each other. masterorganicchemistry.com More synthetically useful are "crossed-aldol" condensations, where the enolate of this compound reacts with a different carbonyl compound that either cannot form an enolate itself (e.g., benzaldehyde) or is less prone to self-condensation. masterorganicchemistry.comiitk.ac.in

The initial product of an aldol reaction is a β-hydroxy aldehyde. libretexts.org This "aldol addition" product can often be isolated, particularly when the reaction is run at low temperatures. However, upon heating, the β-hydroxy aldehyde readily undergoes dehydration (elimination of a water molecule) to yield a more stable α,β-unsaturated aldehyde, which is the final "aldol condensation" product. wikipedia.orgmasterorganicchemistry.com

Table 2: Examples of Potential Crossed-Aldol Reactions with this compound

| Electrophilic Partner | Base Catalyst | Expected Aldol Addition Product | Expected Aldol Condensation Product |

| Benzaldehyde | NaOH or KOH | 3-Hydroxy-2-(4-chlorophenoxy)-3-phenylpropanal | 2-(4-Chlorophenoxy)-3-phenylpropenal |

| Acetone | NaOH or KOH | 4-Hydroxy-3-(4-chlorophenoxy)-4-methyl-2-pentanone | 3-(4-Chlorophenoxy)-4-methyl-3-penten-2-one |

| Formaldehyde | NaOH or KOH | 3-Hydroxy-2-(4-chlorophenoxy)propanal | 2-(4-Chlorophenoxy)propenal |

Wittig and Horner-Wadsworth-Emmons Reactions to form Alkenes

Olefination reactions provide a direct route to convert the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for this transformation.

The Wittig reaction utilizes a phosphorus ylide (Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base. wikipedia.orgmasterorganicchemistry.com The ylide acts as a nucleophile, attacking the aldehyde to form a four-membered oxaphosphetane intermediate. chemistrysteps.com This intermediate rapidly decomposes to form the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides (with alkyl substituents) generally yield (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgalfa-chemistry.com HWE reagents are generally more nucleophilic than stabilized Wittig ylides and offer significant advantages, including excellent (E)-stereoselectivity for the resulting alkene and a water-soluble phosphate (B84403) byproduct that simplifies product purification. wikipedia.orgalfa-chemistry.comorganicchemistrydata.org

Table 3: Examples of Olefination Reactions with this compound

| Reaction | Reagent | Base | Expected Alkene Product | Predominant Stereoisomer |

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | 1-(4-Chlorophenoxy)-2-propene | N/A |

| Wittig (Stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethyl 4-(4-chlorophenoxy)-2-butenoate | (E)-isomer |

| HWE | Triethyl phosphonoacetate | NaH, NaOEt | Ethyl 4-(4-chlorophenoxy)-2-butenoate | (E)-isomer |

Cyclization Reactions utilizing the Acetaldehyde Moiety for Heterocycle Formation

The aldehyde and the adjacent α-carbon of this compound represent a two-carbon building block that can be incorporated into heterocyclic rings through various cyclization strategies.

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are prevalent in many biologically active molecules. researchgate.net A classic route to thiazoles is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. A plausible pathway to a thiazole (B1198619) derivative from this compound would first involve selective halogenation at the α-position to yield a 2-halo-2-(4-chlorophenoxy)acetaldehyde intermediate. This intermediate could then be reacted with a thioamide, such as thiourea, to undergo cyclocondensation, forming a 2-amino-4-(4-chlorophenoxy)methylthiazole. The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the thioamide component. nih.gov